molecular formula C10H10BrN B8483686 4-bromo-5-ethyl-1H-indole

4-bromo-5-ethyl-1H-indole

Cat. No.: B8483686
M. Wt: 224.10 g/mol
InChI Key: JNJUTUHDNSCYIM-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-1H-indole is a brominated indole derivative with an ethyl substituent at position 5 and a bromine atom at position 4. Indole derivatives are pivotal in medicinal chemistry due to their role in drug discovery, particularly in targeting serotonin receptors, kinase inhibitors, and antimicrobial agents .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-5-ethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-2-7-3-4-9-8(10(7)11)5-6-12-9/h3-6,12H,2H2,1H3

InChI Key

JNJUTUHDNSCYIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1)NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substitution Patterns

The following table summarizes key analogs from the evidence, highlighting substituent positions and functional groups:

Compound Name Substituents Key Properties/Applications Reference
5-Bromo-3-methyl-1H-indole Br (C5), CH₃ (C3) Pharmaceutical intermediates
4-Bromo-7-methyl-1H-indole Br (C4), CH₃ (C7) Synthetic building block
4-Bromo-6-methyl-1H-indole Br (C4), CH₃ (C6) Material science applications
5-Bromo-1-butyl-1H-indole Br (C5), C₄H₉ (N1) Alkylation studies
5-Bromo-3-(triazolyl)ethyl-1H-indole Br (C5), triazole (C3) Antioxidant activity
3-(Imidazolyl)-4-bromo-1H-indole Br (C4), imidazole (C3) Structural activity studies

Key Observations :

  • Substituent Position : Bromine at C4 (as in 4-bromo-7-methyl-1H-indole) may reduce electrophilic substitution reactivity compared to C5-bromo analogs due to electronic effects .
  • Alkyl vs. Aryl Groups : Ethyl groups (electron-donating) at C5 could enhance nucleophilic reactivity at adjacent positions, contrasting with electron-withdrawing bromine at C4. This electronic interplay is critical in designing bioactive molecules .
  • Hybrid Substitutions : Compounds with both bromine and heterocyclic groups (e.g., imidazole or triazole) exhibit enhanced biological activity, such as antioxidant effects in ischemia models .

Physicochemical Properties

Melting points, solubility, and spectroscopic data vary with substitution patterns:

Compound Name Melting Point (°C) IR (cm⁻¹) $ ^1 \text{H NMR} $ Shifts (δ) Reference
5-Bromo-3-methyl-1H-indole Not reported ~3100 (N-H) H3: 6.8–7.2 (d, J = 2.0 Hz)
4-Bromo-7-methyl-1H-indole >200 (decomp.) ~1600 (C-Br) H7: 7.19 (d, J = 8.7 Hz)
5-Bromo-3-(triazolyl)ethyl-1H-indole Not reported ~2100 (C≡C) Triazole H: 7.23 (m)
3-(Imidazolyl)-4-bromo-1H-indole >200 (decomp.) ~1500 (C=N) Imidazole H: 4.51 (t, J = 5.8 Hz)

Key Trends :

  • Melting Points : Brominated indoles with bulky substituents (e.g., imidazole) often exhibit high decomposition points (>200°C) due to increased molecular rigidity .
  • Spectroscopic Features : Bromine induces deshielding in adjacent protons (e.g., H4 in 4-bromo-7-methyl-1H-indole at δ 7.75) , while ethyl groups may upfield-shift neighboring protons due to electron donation.

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